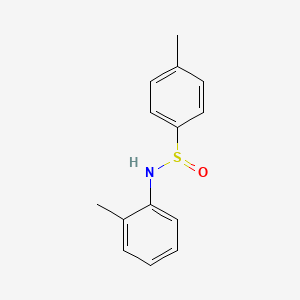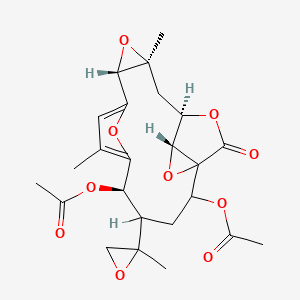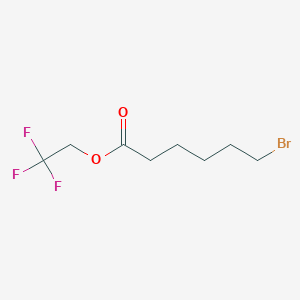
2,2,2-Trifluoroethyl 6-bromohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 6-bromohexanoate is an organic compound with the molecular formula C8H14BrF3O2. This compound is characterized by the presence of a trifluoroethyl group and a bromohexanoate moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 6-bromohexanoate typically involves the esterification of 6-bromohexanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoroethyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanoic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 6-azidohexanoate, 6-thiocyanatohexanoate, or 6-methoxyhexanoate are formed.
Ester Hydrolysis: The primary products are 6-bromohexanoic acid and 2,2,2-trifluoroethanol.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 6-bromohexanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the development of novel drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 6-bromohexanoate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacks the bromohexanoate moiety.
6-Bromohexanoic Acid: Shares the bromohexanoate structure but does not contain the trifluoroethyl group.
Flurothyl: Contains a trifluoroethyl group but differs significantly in structure and applications.
Uniqueness: 2,2,2-Trifluoroethyl 6-bromohexanoate is unique due to the combination of the trifluoroethyl group and the bromohexanoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
128691-25-8 |
|---|---|
Molekularformel |
C8H12BrF3O2 |
Molekulargewicht |
277.08 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 6-bromohexanoate |
InChI |
InChI=1S/C8H12BrF3O2/c9-5-3-1-2-4-7(13)14-6-8(10,11)12/h1-6H2 |
InChI-Schlüssel |
GPPUERLEBVJQDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCC(F)(F)F)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


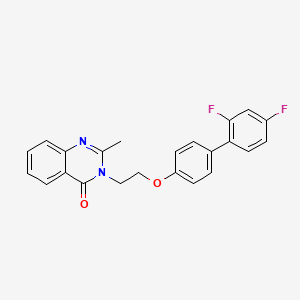
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
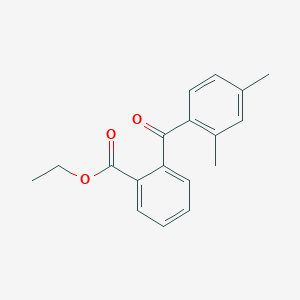
![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

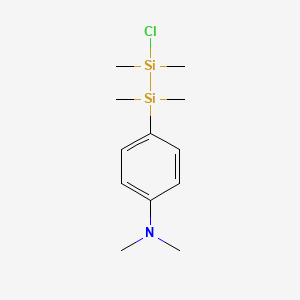
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

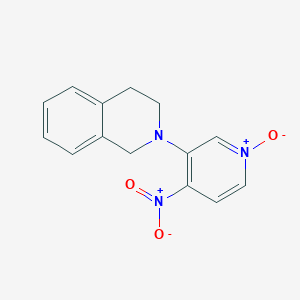
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
